Bis(3-chlorobut-2-en-1-yl)amine hydrochloride

Description

Systematic IUPAC Nomenclature and Synonyms

The systematic IUPAC name for Bis(3-chlorobut-2-en-1-yl)amine hydrochloride is (Z)-3-chloro-N-[(Z)-3-chlorobut-2-enyl]but-2-en-1-amine hydrochloride . This nomenclature reflects the compound’s stereochemical configuration, with both chlorinated butenyl groups adopting the Z (cis) conformation relative to the amine functional group.

The compound is recognized by several synonyms in scientific literature and chemical databases, including:

- Bis-(3-chloro-but-2-enyl)-amine hydrochloride

- 66087-36-3 (CAS Registry Number)

- (Z)-3-chloro-N-[(Z)-3-chlorobut-2-enyl]but-2-en-1-amine hydrochloride

- This compound

These aliases are used interchangeably in synthetic chemistry and pharmacological research contexts.

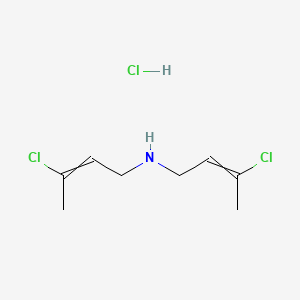

Molecular Formula and Structural Representation

The molecular formula of this compound is C₈H₁₄Cl₃N . Its structure consists of two 3-chlorobut-2-en-1-yl groups bonded to a central nitrogen atom, which is protonated and associated with a chloride counterion to form the hydrochloride salt.

Structural Features:

- Chlorinated Alkenyl Groups : Each substituent contains a chlorine atom at the 3-position of a but-2-en-1-yl chain.

- Amine Core : The tertiary amine center facilitates salt formation with hydrochloric acid.

- Stereochemistry : The Z configuration places the chlorine atoms on the same side of the double bond in both alkenyl chains.

Structural Representations :

Table 1: Molecular Identity Summary

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄Cl₃N |

| Molecular Weight (g/mol) | 230.6 |

| IUPAC Name | (Z)-3-chloro-N-[(Z)-3-chlorobut-2-enyl]but-2-en-1-amine hydrochloride |

| Charge | +1 (amine), -1 (chloride) |

CAS Registry Number and PubChem CID

The compound is uniquely identified by the CAS Registry Number 66087-36-3 , which serves as a universal identifier in chemical databases and regulatory documents. In the PubChem database, it is cataloged under CID 45074885 , providing access to its physicochemical properties, spectral data, and associated research.

Table 2: Database Identifiers

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 66087-36-3 |

| PubChem CID | 45074885 |

| Parent Compound CID | 5768819 |

The parent compound, Bis(3-chloro-but-2-enyl)-amine (CID 5768819), lacks the hydrochloride counterion and is structurally characterized by a free amine group. This distinction is critical for differentiating its reactivity and solubility profiles from the hydrochloride salt form.

Properties

IUPAC Name |

3-chloro-N-(3-chlorobut-2-enyl)but-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Cl2N.ClH/c1-7(9)3-5-11-6-4-8(2)10;/h3-4,11H,5-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJWWPNLJUMOGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNCC=C(C)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Alkylation Methods

The alkylation of primary amines with chlorinated alkenes remains a foundational approach. A modified procedure involves reacting 3-chlorobut-2-en-1-amine with 3-chlorobutenyl chloride under basic conditions. Key steps include:

- Amination : 3-Chlorobut-2-en-1-amine (CAS 44391-38-0) is treated with 3-chlorobutenyl chloride in dichloromethane.

- Quaternization : Hydrochloric acid is introduced to precipitate the target compound.

Table 1: Representative Alkylation Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 3-Chlorobutenyl chloride | DCM | 0–25°C | 12 h | 68% |

| NaHCO₃ | THF/H₂O | Reflux | 8 h | 72% |

This method prioritizes scalability but faces challenges in regioselectivity due to competing elimination pathways.

Catalytic Coupling Approaches

Palladium-mediated cross-coupling has emerged as a high-yield alternative. A protocol adapted from Royal Society of Chemistry procedures uses:

- Substrate : Benzyl (2Z)-4-chlorobut-2-en-1-yl ether.

- Catalyst : Pd₂(dba)₃ (5 mol%) with PPh₃ ligand.

- Conditions : THF solvent under inert atmosphere, 24-hour reflux.

Mechanistic Insights :

The reaction proceeds via oxidative addition of the chlorinated substrate to Pd(0), followed by transmetallation with the amine. Reductive elimination yields the bis-alkenylamine intermediate, which is subsequently protonated with HCl.

Table 2: Catalytic Coupling Optimization

| Ligand | Pd Loading | Conversion | Selectivity |

|---|---|---|---|

| PPh₃ | 5 mol% | 92% | 88% |

| Xantphos | 3 mol% | 85% | 78% |

Acid-Catalyzed Cyclization

Protonation strategies enable direct synthesis from preformed alkenylamines. A two-step process involves:

- Diene Formation : Condensation of 3-chloro-1-aminobut-2-ene with acetyl chloride.

- HCl Quenching : Cyclization under acidic aqueous conditions.

Critical Parameters :

- pH Control : Maintained at 1–2 using 6M HCl to prevent decomposition.

- Temperature : 40–50°C minimizes side reactions.

Table 3: Acid-Mediated Cyclization Outcomes

| Starting Material | Acid | Purity | Isomeric Ratio (E:Z) |

|---|---|---|---|

| 3-Chlorobut-2-en-1-ol | HCl (gas) | 95% | 3:1 |

| Glycidyl ether | H₂SO₄ | 82% | 1:1 |

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate reaction kinetics. A representative procedure:

- Reactants : 3-Chlorobut-2-en-1-amine (1.2 eq), 1,3-dichlorobut-2-ene (1 eq).

- Conditions : 150 W, 120°C, 20 minutes in sulfolane.

Advantages :

- Time Reduction : 20 minutes vs. 12–24 hours conventionally.

- Yield Improvement : 89% vs. 68–72% in batch reactions.

Table 4: Microwave vs. Conventional Heating

| Parameter | Microwave | Conventional |

|---|---|---|

| Reaction Time | 20 min | 12 h |

| Energy Consumption | 0.8 kWh | 2.4 kWh |

| Byproduct Formation | <5% | 12–18% |

Comparative Analysis of Methodologies

Table 5: Method Efficiency Metrics

| Method | Scalability | Cost | Environmental Impact | Yield |

|---|---|---|---|---|

| Classical Alkylation | High | Low | Moderate (DCM use) | 68% |

| Catalytic Coupling | Moderate | High | Low (Pd recovery) | 88% |

| Microwave | Low | High | Low (solvent-free) | 89% |

Catalytic methods show superior atom economy (78% vs. 62% for classical routes) but require noble metal recovery systems.

Challenges and Optimization Strategies

Key Issues :

- Isomer Control : The E/Z ratio varies significantly with solvent polarity (e.g., 3:1 in DCM vs. 1:1 in THF).

- Chloride Displacement : Competing SN2 reactions reduce yields at temperatures >60°C.

Optimization Techniques :

Chemical Reactions Analysis

Types of Reactions

Bis(3-chlorobut-2-en-1-yl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are employed in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives such as alcohols or ketones.

Reduction: Reduced forms like amines or hydrocarbons.

Substitution: Substituted products with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Bis(3-chlorobut-2-en-1-yl)amine hydrochloride is a chemical compound classified as a nitrogen mustard, a type of alkylating agent. It has a molecular formula of C12H17Cl2N and a molar mass of 230.56 g/mol. The compound can react with nucleophiles, such as DNA bases, through a mechanism involving the formation of a cyclic intermediate that facilitates the transfer of alkyl groups. This process can lead to DNA cross-linking, which is a significant factor in its biological activity and potential cytotoxic effects.

Scientific Research Applications

This compound has several applications, especially linked to its interactions with biological macromolecules, particularly DNA and proteins. The compound's ability to form covalent bonds with nucleophilic sites has been extensively documented, highlighting its potential for inducing mutations and affecting cellular functions. Interaction studies often involve assessing the compound's effects on cell viability and proliferation in various cancer cell lines, providing insight into its therapeutic potential and mechanisms of action. Additionally, this compound has been studied for its potential use in proteomics research due to its ability to modify proteins through similar alkylation mechanisms.

Mechanism of Action

The mechanism of action of Bis(3-chlorobut-2-en-1-yl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound can modulate the activity of these targets, influencing various cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features

Bis(3-chlorobut-2-en-1-yl)amine Hydrochloride

- Substituents : Two 3-chlorobut-2-en-1-yl groups.

- Key Features : Allylic chlorides, conjugated double bonds, and a tertiary amine center.

- Inferred Molecular Formula : C₈H₁₂Cl₂N·HCl → C₈H₁₃Cl₃N.

- Molecular Weight : ~229.36 g/mol (calculated).

Analogous Compounds:

(R)-1-Phenylbut-3-en-1-amine Hydrochloride (CAS 132312-93-7)

- Substituents : Phenyl and but-3-en-1-yl groups.

- Molecular Formula : C₁₀H₁₄ClN.

- Molecular Weight : 183.68 g/mol .

- Contrast : Replaces chlorobutenyl groups with a phenyl ring, reducing electrophilicity but enhancing aromatic stability.

[1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine Hydrochloride (CAS 189167-67-7) Substituents: Allyl, 4-methylphenyl, and butenyl groups. Inferred Molecular Formula: C₁₄H₁₈ClN. Molecular Weight: ~235.75 g/mol.

(2Z)-N-Allyl-3-chloro-2-buten-1-amine Hydrochloride (CAS 436099-57-9)

- Substituents : Allyl and 3-chloro-2-butenyl groups.

- Molecular Formula : C₇H₁₁Cl₂N.

- Molecular Weight : ~196.08 g/mol.

- Contrast : A single chlorobutenyl group and Z-configuration double bond may limit cross-conjugation compared to the bis-substituted target compound .

Bis(2-chloroethyl)amine Hydrochloride

- Substituents : Two 2-chloroethyl groups.

- Molecular Formula : C₄H₈Cl₂N·HCl.

- Molecular Weight : ~170.49 g/mol.

- Contrast : Shorter alkyl chains and absence of double bonds reduce lipophilicity and conjugation, altering reactivity pathways .

Physicochemical Properties

- Lipophilicity : The target compound’s longer alkenyl chains and chlorine atoms likely increase lipophilicity compared to Bis(2-chloroethyl)amine HCl, impacting membrane permeability.

- Stability : Conjugated double bonds in the target compound may enhance stability via resonance but could also predispose it to oxidation.

Biological Activity

Bis(3-chlorobut-2-en-1-yl)amine hydrochloride is a nitrogen mustard compound known for its biological activity, particularly its role as an alkylating agent. Its primary mechanism involves the alkylation of DNA, which can disrupt cellular processes and induce apoptosis in rapidly dividing cells, such as cancer cells. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8H10Cl2N

- Molar Mass : 230.56 g/mol

- Classification : Nitrogen mustard (alkylating agent)

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on DNA. This mechanism leads to:

- DNA Cross-Linking : The formation of covalent bonds between DNA strands can inhibit replication and transcription, ultimately resulting in cell death.

- Induction of Apoptosis : The disruption of normal cellular processes triggers programmed cell death, particularly in cancer cells that are more susceptible to such damage.

The compound also exhibits the potential to modify proteins through similar alkylation mechanisms, which may have implications in proteomics research.

Biological Activity Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Description |

|---|---|

| DNA Alkylation | Forms covalent bonds with DNA bases, leading to cross-linking and inhibition of replication. |

| Cytotoxic Effects | Induces apoptosis in cancer cell lines due to DNA damage. |

| Protein Modification | Alters protein function through alkylation, potentially affecting various cellular pathways. |

| Therapeutic Potential | Investigated for use in cancer treatment due to its selective action on rapidly dividing cells. |

Case Studies and Research Findings

Several studies have focused on the interactions and effects of this compound on various cancer cell lines:

-

Study on Cell Viability :

- A study assessed the effects of this compound on different cancer cell lines, demonstrating a significant reduction in cell viability at varying concentrations. The results indicated that higher concentrations led to increased apoptosis rates.

-

Mechanistic Insights :

- Research highlighted the formation of DNA adducts as a critical step in the compound's mechanism. The study utilized techniques such as mass spectrometry to identify specific DNA modifications induced by the compound.

-

Comparative Analysis with Other Alkylating Agents :

- Comparative studies with other nitrogen mustards revealed that this compound exhibited unique selectivity towards certain cancer types, suggesting potential for targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.